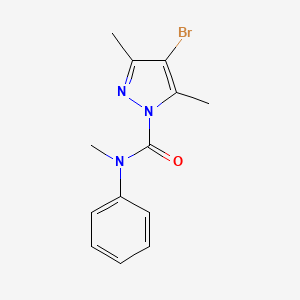![molecular formula C10H10FN3O3S B5780584 N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide, also known as FNPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. FNPA is a member of the carbonothioylamino class of compounds and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In addition, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, the synthesis of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide. One area of research could be the development of more efficient synthesis methods for N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide. Additionally, the potential use of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide in the treatment of other diseases, such as inflammatory diseases, could be studied further. Finally, the mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide could be further elucidated in order to better understand its potential uses in scientific research.
Métodos De Síntesis
The synthesis of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide involves the reaction of 4-fluoro-3-nitroaniline with carbon disulfide and potassium hydroxide, followed by the addition of propionyl chloride. This results in the formation of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has been studied for its potential use in scientific research, particularly in the area of cancer research. It has been shown to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O3S/c1-2-9(15)13-10(18)12-6-3-4-7(11)8(5-6)14(16)17/h3-5H,2H2,1H3,(H2,12,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLNEWMPVHANTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)

![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)



![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)


![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)